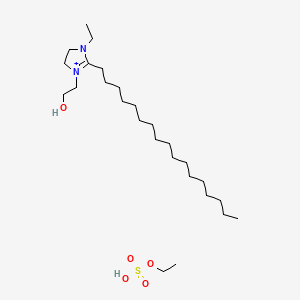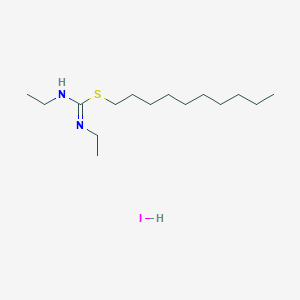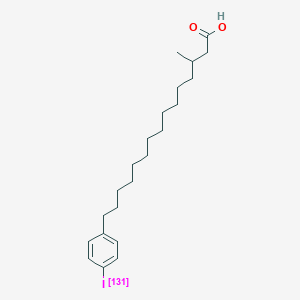
Iodofiltic acid I-131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:
Te-130 (n, γ) → Te-131 → I-131
After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .
Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).
Reduction: It can be reduced to iodide (I^-).
Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.
Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.
Major Products:
Oxidation: Iodate (IO3^-)
Reduction: Iodide (I^-)
Substitution: Various iodinated organic compounds depending on the substrate used.
Wissenschaftliche Forschungsanwendungen
Iodofiltic acid I-131 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.
Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.
Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.
Industry: Utilized in industrial radiography to inspect materials and structures for defects.
Wirkmechanismus
The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .
Vergleich Mit ähnlichen Verbindungen
Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.
Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.
Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.
Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .
Eigenschaften
CAS-Nummer |
108204-96-2 |
|---|---|
Molekularformel |
C22H35IO2 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |
InChI-Schlüssel |
NPCIWINHUDIWAV-AWUWEVMDSA-N |
Isomerische SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


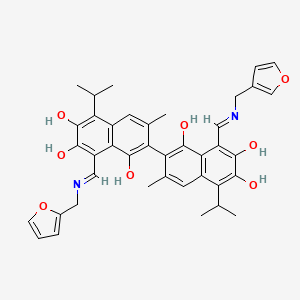
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
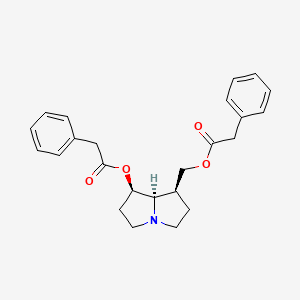
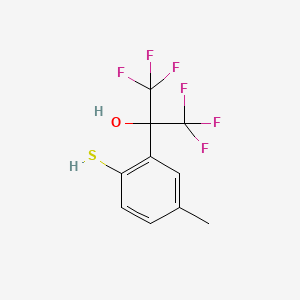
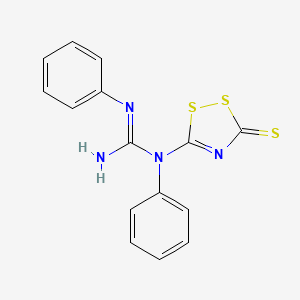
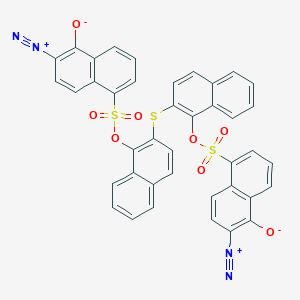
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
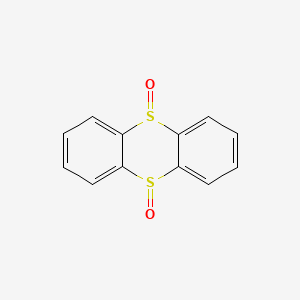
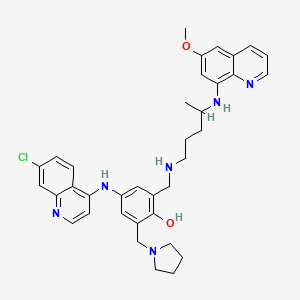


![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
